2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Overview
Description
2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H20ClN3O and its molecular weight is 389.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.1294900 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Microbial Screening
One application of derivatives of hexahydroquinoline, including those similar to 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-hexahydroquinoline-3-carbonitrile, involves their synthesis and subsequent screening for antimicrobial properties. Such derivatives have shown notable action against tested microbes, highlighting their potential in developing antibacterial and antifungal agents (Goswami et al., 2022).
Optoelectronic and Charge Transport Properties
Another significant area of research is the exploration of the optoelectronic, nonlinear, and charge transport properties of hexahydroquinoline derivatives. Studies have focused on understanding their structural, electronic, optical, and charge transport properties using techniques like density functional theory (DFT). These compounds, including those structurally similar to 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-hexahydroquinoline-3-carbonitrile, are proposed to be efficient multifunctional materials, potentially useful in various electronic and optical applications (Irfan et al., 2020).
Crystal Structure Analysis
Research also includes detailed crystal structure analysis of hexahydroquinoline derivatives. X-ray diffraction techniques have been used to study the molecular and crystal structures, providing insights into their geometrical and conformational characteristics. This kind of structural analysis is crucial for understanding the physical and chemical properties of these compounds (Mazina et al., 2004).
Antifungal Properties
The synthesis and evaluation of antifungal properties are another important application. Various analogues of hexahydroquinoline, including structures similar to 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-hexahydroquinoline-3-carbonitrile, have been synthesized and tested for their effectiveness against fungal infections. This research is significant for developing new antifungal agents (Gholap et al., 2007).
Synthesis and Structural Properties
Another research focus is the synthesis and structural properties of hexahydroquinoline derivatives. Studies include the multicomponent synthesis and characterization of these compounds using various spectroscopic methods. The crystal structures and conformational details provide valuable information for potential applications in medicinal chemistry and material science (Kant et al., 2014).
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O/c1-14-5-11-17(12-6-14)27-19-3-2-4-20(28)22(19)21(18(13-25)23(27)26)15-7-9-16(24)10-8-15/h5-12,21H,2-4,26H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNHAGVIOCKUCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Cl)C(=O)CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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